Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGCIIOQALIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride involves several steps. One common method includes the esterification of 3-methoxy-5-methyl-4-(methylamino)heptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride is utilized in several scientific research areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride involves its interaction with specific molecular targets. In the context of its role as a component of dolastatin 10, it binds to tubulin, inhibiting microtubule assembly and disrupting cell division. This leads to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical distinctions between the target compound and analogs in terms of structure, function, and applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Differences :
Structural Complexity: The target compound features a seven-carbon chain with methoxy, methylamino, and tert-butyl ester groups, whereas analogs like tert-butyl (3S)-3-amino-5-methylhexanoate have shorter chains (six carbons) and lack methoxy substitution . Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride introduces a cyclobutane ring, reducing conformational flexibility compared to the linear heptanoate backbone .
Stereochemical Specificity :
- The (3R,4S,5S) configuration of the target compound is essential for its role in Dolastatin 10. In contrast, compounds like Metabutoxycaine Hydrochloride lack defined stereochemistry, limiting their use in precision therapeutics .
Functional Group Diversity: The β-methoxy-γ-amino acid motif in the target compound enhances hydrogen-bonding capacity and solubility, critical for microtubule targeting. Analogs such as tert-butyl 4,5-diamino-5-oxo-pentanoate hydrochloride prioritize amide/oxo groups, favoring peptide coupling over hydrophobic interactions .
Applications :
- The target compound is specialized for oncology , while Metabutoxycaine Hydrochloride serves as a local anesthetic, reflecting divergent pharmacological targets .
Storage and Handling: The target compound’s requirement for an inert atmosphere underscores its sensitivity to moisture and oxidation, unlike simpler esters (e.g., tert-butyl (3S)-3-amino-5-methylhexanoate), which are more stable .
Research Findings and Implications
- Synthetic Utility: The target compound’s stereoselective synthesis (e.g., via chiral auxiliaries or asymmetric catalysis) is more complex than that of non-chiral analogs, requiring rigorous purification to maintain enantiomeric excess .
- Biological Activity : Dolastatin 10 derivatives exhibit picomolar cytotoxicity against lymphoma and breast cancer cells, a potency unmatched by structurally simpler esters like Metabutoxycaine .
- Market Availability: The target compound is supplied by multiple vendors (e.g., Combi-Blocks, Synthonix) at premium prices (>$100/mg), reflecting its niche applications, whereas analogs like Methyl 1-(methylamino)cyclobutanecarboxylate are more cost-effective .
Biological Activity
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate; hydrochloride, also known by its CAS number 120205-48-3, is a synthetic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H30ClNO3
- Molecular Weight : 295.85 g/mol
- CAS Number : 120205-48-3
- IUPAC Name : (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate; hydrochloride
Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate; hydrochloride is believed to exert its effects through modulation of neurotransmitter systems and potential interactions with specific receptors. Research indicates that compounds with similar structures often interact with the central nervous system (CNS), influencing mood and cognitive functions.
Pharmacodynamics
- CNS Activity : Preliminary studies suggest that this compound may have CNS-stimulating properties, potentially affecting dopamine and serotonin pathways.
- Analgesic Effects : Some derivatives of methylamino compounds have shown analgesic properties, indicating that this compound might also possess pain-relief capabilities.
Case Studies and Experimental Data
-
Neuropharmacological Studies :
- A study published in Molecules explored the neuropharmacological effects of related compounds, highlighting their potential as antidepressants and anxiolytics due to their interaction with serotonin receptors .
- In vitro assays demonstrated that tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate; hydrochloride could enhance serotonin uptake in neuronal cultures, suggesting a possible mechanism for its mood-enhancing effects .
- Toxicology and Safety Assessments :
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
